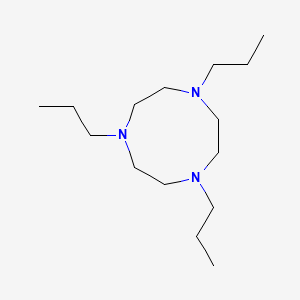![molecular formula C14H8F3N3O B12548152 Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- CAS No. 143703-84-8](/img/structure/B12548152.png)
Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethylphenyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl group and the oxadiazole ring. One common method involves the trifluoromethylation of 4-iodobenzene to obtain the trifluoromethylphenyl group . This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to facilitate the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the oxadiazole ring can influence the compound’s binding affinity and reactivity with various biological molecules. These interactions can modulate biological processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: A compound with similar trifluoromethyl groups but different core structure.
Uniqueness
Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- is unique due to the combination of the trifluoromethylphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
143703-84-8 |
|---|---|
Fórmula molecular |
C14H8F3N3O |
Peso molecular |
291.23 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-9(2-4-11)12-19-20-13(21-12)10-5-7-18-8-6-10/h1-8H |
Clave InChI |
MPESBTMXUYKDJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


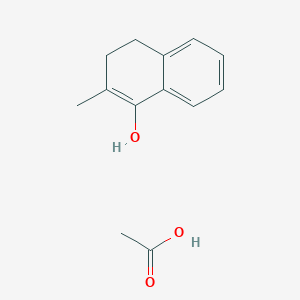
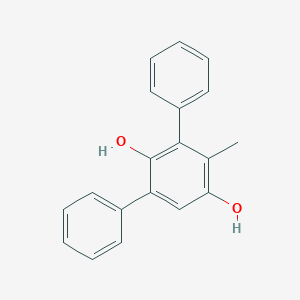
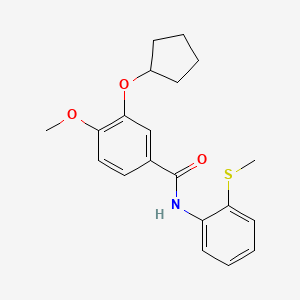
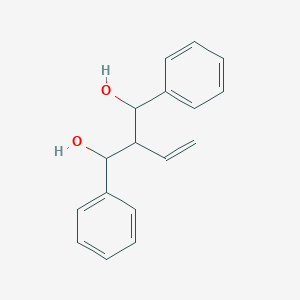
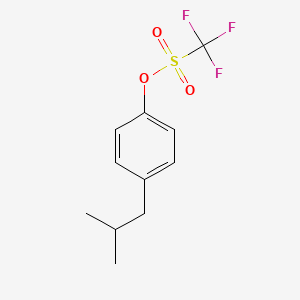
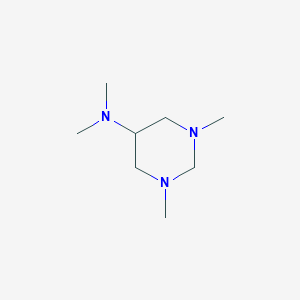
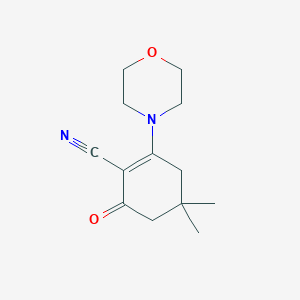
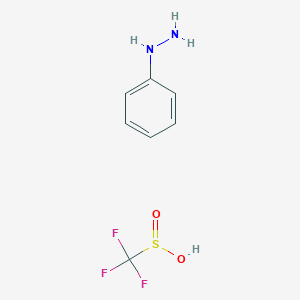
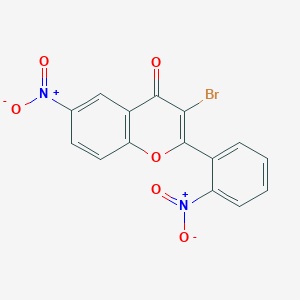
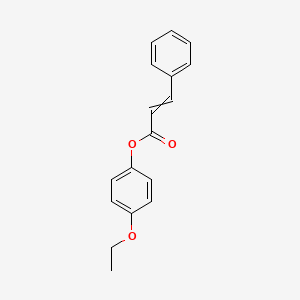
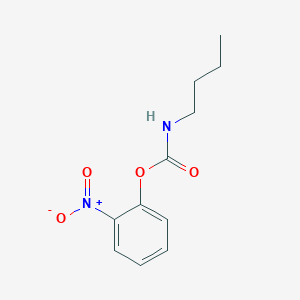
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
